3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-2-butan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-5(2)11-6(8(12)13)4-7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVTJFRSCGFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Electronic and Steric Properties
Alkyl-Substituted Derivatives
- 1-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 1006493-85-1): The isobutyl group (branched C4) at position 1 introduces steric hindrance comparable to butan-2-yl.
- The lack of an amino group diminishes electronic interactions in metal coordination .
Halogenated Derivatives
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 500011-86-9) :
Bromine and chlorine substituents increase electrophilicity, facilitating nucleophilic substitution reactions. The pyridinyl group enhances π-π stacking interactions, relevant in insecticide intermediates like chlorantraniliprole .
Aromatic and Heterocyclic Derivatives
- 3-(1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid: The benzodioxol group provides aromaticity and bulk, improving binding affinity in biological targets.
- 3-(6-Amino-5-cyano-4-[2-(propylamino)pyrimidin-5-yl]-1H-pyrazole-5-yl)-1H-pyrazole-5-carboxylic acid: A pyrimidinyl substituent introduces a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity. The amino and cyano groups increase polarity, affecting solubility and pharmacokinetics .
Amino Group Variations
- 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1328640-45-4): The difluoroethyl group increases electronegativity and metabolic stability compared to butan-2-yl. Fluorination often improves bioavailability in drug candidates .
- 5-Phenyl-1H-pyrazole-3-carboxylic acid (CAS: 83405-71-4): A phenyl group at position 5 enhances lipophilicity, favoring membrane penetration. The absence of an amino group reduces basicity, altering ionization under physiological conditions .
Carboxylic Acid Derivatives
Ligand Efficiency and Pharmacological Potential
Pyrazole-5-carboxylic acid derivatives generally exhibit moderate biological activity but favorable ligand efficiency (LE). For instance, 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid and its analogs show LE values comparable to fragment-like inhibitors of O-acetylserine sulphhydrylase (OASS), a target for antibacterial adjuvants . In contrast, halogenated derivatives like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid prioritize reactivity over ligand efficiency, serving as intermediates rather than drug candidates .
Biological Activity
3-Amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted with an amino group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 184.21 g/mol. The compound's CAS number is 1006494-10-5, indicating its recognition in chemical databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by functional group modifications. Various synthetic routes have been explored to optimize yield and purity, which are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer).
Key Findings:
- Cytotoxicity Assays: In vitro studies demonstrated that certain pyrazole derivatives can significantly reduce cell viability in cancer cell lines compared to control treatments (e.g., cisplatin) .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, although specific pathways for this compound remain to be elucidated.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated, particularly against multidrug-resistant bacterial strains. The ability of this compound to inhibit bacterial growth was assessed through minimum inhibitory concentration (MIC) testing.
Key Findings:
- Broad Spectrum Activity: Some pyrazole derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, resistance patterns were noted in Gram-negative bacteria .
Table 1: Biological Activity Summary of Pyrazole Derivatives
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the effects of various pyrazole derivatives on A549 cells using an MTT assay. The results indicated that certain derivatives significantly decreased cell viability, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The study found that while some compounds showed promise, others failed to exhibit significant activity, highlighting the need for structural optimization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or acylation of pre-formed pyrazole intermediates. For example, pyrazole carboxylates are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids, as demonstrated in similar compounds . Optimizing catalysts (e.g., Pd(PPh₃)₄) and solvent systems (DMF/water mixtures) can enhance yield and reduce side products. Purity is assessed via HPLC (>85% purity achievable under controlled conditions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring (e.g., amino and butan-2-yl groups).
- IR : Confirms carboxylic acid (-COOH) and amine (-NH₂) functional groups via O-H/N-H stretches.
- Mass Spectrometry : Determines molecular weight (MW: 183.21 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for confirming stereochemistry .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s reactivity in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic (e.g., amino group) and electrophilic (e.g., carboxylic acid) sites. Molecular docking studies with target proteins (e.g., enzymes) assess binding affinity, guiding structural modifications. For example, substituent effects (e.g., bromine vs. chlorine) on bioactivity can be modeled, as seen in analogous pyrazole derivatives .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrazole carboxylates?
- Methodological Answer : Contradictions often arise from varying assay conditions or impurities. Strategies include:
- Standardized Bioassays : Replicate studies using purified compounds (e.g., ≥95% purity via column chromatography).
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 3-bromo vs. 3-chloro derivatives) to isolate functional group contributions .
- Metabolic Stability Tests : Assess degradation pathways (e.g., esterase susceptibility) to explain discrepancies in in vivo vs. in vitro results .
Q. How do enantiomeric differences in the butan-2-yl group impact biological activity?
- Methodological Answer : Enantiomers (R/S) of butan-2-yl esters exhibit distinct bioactivity due to stereospecific interactions. For example, (2S)-butan-2-yl esters show higher attraction in pheromone studies for Lepidoptera species, as confirmed via chiral HPLC separation and field testing . Synthetic protocols using enantiopure starting materials (e.g., (R)- or (S)-butan-2-ol) ensure stereochemical control .
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
